![molecular formula C18H18Cl2N2O2S2 B2703771 N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide CAS No. 1223230-84-9](/img/structure/B2703771.png)
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2S2 and its molecular weight is 429.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide, along with its derivatives, is primarily explored for its synthesis and characterization processes. Studies have focused on detailing the synthesis routes, structural elucidation, and the thermal properties of related sulfanilamide derivatives. For instance, Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, providing insights into their crystal structures, thermal properties, and hydrogen bonding networks through techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra (Lahtinen et al., 2014).
Antimicrobial and Enzymatic Inhibition Activities
Research has also delved into the antimicrobial properties of these compounds, evaluating their effectiveness against various bacterial and fungal strains. However, findings suggest that the introduction of specific functional groups to the sulfanilamide structure does not significantly enhance antibacterial activity, and none of the compounds showed antifungal activity (Lahtinen et al., 2014). Another study by Siddiqui et al. (2014) focused on the pharmacological evaluation, revealing that derivatives exhibit potential antibacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitory effects on α-chymotrypsin enzyme, indicating a multifaceted application in antimicrobial and enzyme inhibition domains (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
Further research extended into molecular docking and cytotoxicity studies, aiming to understand the interaction of these compounds with biological targets and their potential toxicity. Siddiqui et al. (2014) highlighted the importance of structural modifications on the oxadiazole moiety, leading to the discovery of compounds with less cytotoxic effects, suggesting a careful balance between antimicrobial potency and cytotoxicity for therapeutic applications (Siddiqui et al., 2014).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
The vibrational spectroscopic signatures of related compounds have been characterized to obtain insights into their structural and electronic properties. Jenepha Mary et al. (2022) utilized Raman and Fourier transform infrared spectroscopy, combined with density functional theory calculations, to explore the stereo-electronic interactions leading to stability in a similar compound, providing a quantum computational approach to understanding the molecular structure and interactions (Jenepha Mary et al., 2022).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S2/c19-15-5-1-13(2-6-15)9-21-17(23)11-25-26-12-18(24)22-10-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKKFVRZDHEDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSSCC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
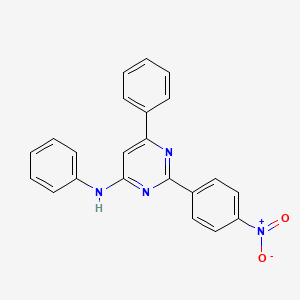

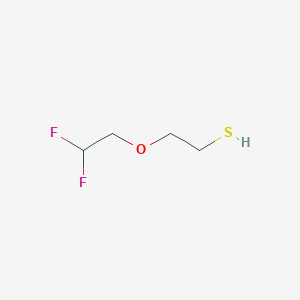
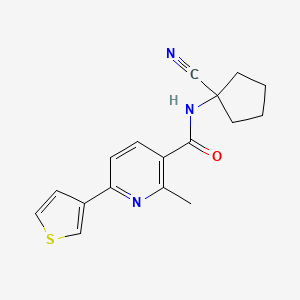
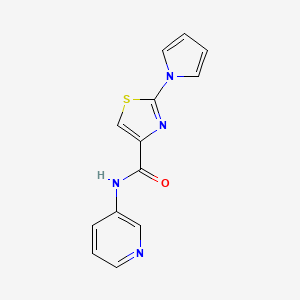
![N-[1-(4-Methoxyphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2703697.png)
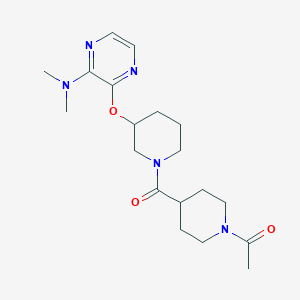
![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
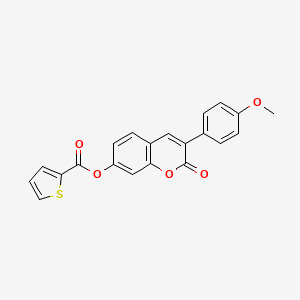
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)

![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2703708.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2703709.png)

